molecular formula C10H12F3N B027024 Cinacalcet metabolite M4 CAS No. 104774-87-0

Cinacalcet metabolite M4

Katalognummer: B027024
CAS-Nummer: 104774-87-0
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: JMTLMFBJIQWJPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Trifluoromethyl)phenyl]propan-1-amine (CAS 104774-87-0) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its primary research application is as a key precursor in the synthesis of Cinacalcet hydrochloride, a calcimimetic drug approved for the treatment of secondary hyperparathyroidism and hypercalcemia . Cinacalcet functions as an allosteric activator of the calcium-sensing receptor, and this amine serves as a critical building block for its phenylpropanamine side chain . The compound is typically synthesized through a multi-step process that may involve a Pd-catalyzed Mizoroki–Heck cross-coupling reaction, followed by hydrogenation and reductive amination steps . Advanced, improved synthetic protocols have been developed under both conventional and microwave-assisted heating to achieve excellent overall yield and high purity, making this intermediate more accessible for research and development purposes . Researchers value this amine for its use in constructing molecular frameworks with specific aromatic and aliphatic amine functionalities. As a phenethylamine derivative, it is also of interest in neurochemical and medicinal chemistry research. This product is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLMFBJIQWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600038
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104774-87-0
Record name 3-(Trifluoromethyl)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104774-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Substrate Synthesis via Mizoroki–Heck Cross-Coupling

The aldehyde precursor, 3-[3-(trifluoromethyl)phenyl]propanal (II ), is synthesized through a Pd-catalyzed Mizoroki–Heck reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal. Optimal conditions employ Pd(OAc)₂ (3 mol%), tetrabutylammonium acetate (nBu₄NOAc, 2 equiv), and K₂CO₃ in DMF at 90°C for 4 h, yielding an 85:15 mixture of 1-((E)-3,3-diethoxyprop-1-enyl)-3-(trifluoromethyl)benzene (VI ) and ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (IV ). Subsequent hydrogenation over Pd/Al₂O₃ (1 atm H₂, 25°C) converts VI to 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene (III ), which is hydrolyzed to II using PDBBA in THF (0°C, 2 h, 95% yield).

Reductive Amination with (R)-(+)-1-(1-Naphthyl)ethylamine

The aldehyde II undergoes reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine (V ) using heterogeneous Pd/Al₂O₃ (0.18–0.28% Pd loading) under 3 atm H₂ in ethanol. This method achieves 94% conversion with <2% over-reduction byproducts. Catalyst recycling studies show consistent activity over five cycles, with Pd leaching <0.5 ppm.

Table 1: Reductive Amination Optimization

CatalystPd Loading (%)Temperature (°C)H₂ Pressure (atm)Yield (%)Selectivity (%)
0.28% Pd/Al₂O₃0.285039298
0.18% Pd/Al₂O₃0.186058995
Recycled Pd/Al₂O₃0.225039097

Mizoroki–Heck Cross-Coupling and Hydrogenation Cascade

One-Pot Cascade Process

A microwave-assisted cascade reaction integrates the Mizoroki–Heck cross-coupling and hydrogenation steps, reducing total reaction time from 8 h to 2.5 h. Using Pd(OAc)₂ (3 mol%) and nBu₄NOAc in DMF under 150 W microwave irradiation, III is obtained in 88% yield. Direct hydrolysis of III with PDBBA bypasses intermediate isolation, achieving II in 93% purity.

Palladium Recovery and Reuse

Post-reaction, Pd species are recovered as Pd/Al₂O₃ via adsorption on γ-Al₂O₃ (1:10 Pd:Al₂O₃ w/w) in ethanol at 60°C. XPS analysis confirms 98% Pd recovery, with negligible particle agglomeration (2–4 nm diameter).

Selective Reduction of Ester By-Products

Challenges in By-Product Management

The Mizoroki–Heck reaction produces ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (IV ) as a by-product (5–15%). Selective reduction of IV to II is critical for maximizing yield.

Hydride-Based Reduction Systems

PDBBA in THF at −20°C selectively reduces IV to II with 91% yield and 97% selectivity, outperforming DIBAL-H (45% selectivity at −75°C). Sodium bisulfite adduct crystallization further purifies II , increasing purity from 85% to 99.5%.

Table 2: Reduction Selectivity Comparison

Reducing AgentSolventTemperature (°C)II Yield (%)IV Conversion (%)Selectivity (%)
PDBBATHF−209110097
DIBAL-HHexane−75459846
NaBH₄EtOH25223073

Catalytic Hydrogenation in the Presence of Chiral Amines

Asymmetric Synthesis Considerations

The patent WO2010128388A2 discloses a route where 3-[3-(trifluoromethyl)phenyl]-2-propenal undergoes condensation with (R)-(+)-1-(1-naphthyl)ethylamine (V ) prior to hydrogenation. Titanium isopropoxide (5 mol%) facilitates imine formation, followed by hydrogenation over 5% Pd/C (1 atm H₂, 0–5°C), yielding the amine with 85% enantiomeric excess (ee).

Solvent and Temperature Effects

Ethyl acetate as the solvent minimizes racemization during hydrogenation, maintaining ee >80% at 5°C. Elevated temperatures (>25°C) reduce ee to 65% due to catalyst-mediated epimerization.

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

A pilot-scale continuous flow reactor (Parr Instruments) achieves 99% conversion of II to 3-[3-(trifluoromethyl)phenyl]propan-1-amine at 10 kg/batch. Key parameters:

  • Catalyst: 0.18% Pd/Al₂O₃ (fixed bed)

  • Residence time: 30 min

  • H₂ pressure: 5 atm

  • Productivity: 1.2 kg/L·h.

Environmental and Cost Metrics

  • PMI (Process Mass Intensity) : 8.2 kg/kg (vs. 15.6 kg/kg for batch processes)

  • E-factor : 2.1 (excludes water) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cinacalcet-Metabolit M4 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Hydrozimtsäure, Hydroxy-Hydrozimtsäure und Dihydrodiole .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Cinacalcet-Metabolit M4 übt seine Wirkung aus, indem er die Empfindlichkeit der Kalzium-Sensor-Rezeptoren gegenüber der Aktivierung durch extrazelluläres Kalzium erhöht. Dies führt zur Hemmung der Parathormonsekretion, was zu einer Abnahme des Serumkalziumspiegels führt. Die beteiligten molekularen Zielstrukturen umfassen die Kalzium-Sensor-Rezeptoren an der Nebenschilddrüse.

Wirkmechanismus

Cinacalcet metabolite M4 exerts its effects by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium. This results in the inhibition of parathyroid hormone secretion, leading to a decrease in serum calcium levels . The molecular targets involved include the calcium-sensing receptors on the parathyroid gland .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Trifluoromethylphenyl Moieties

2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)
  • Structure : The trifluoromethyl group is attached to the phenyl ring at the meta position, but the amine is on a secondary carbon (branched chain).
  • Synthesis : Prepared in 61% yield via reductive amination .
  • Properties : Pale yellow oil; molecular weight 204.09 g/mol.
2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d)
  • Structure : A geminal dimethyl group on the propan-1-amine chain.
  • Properties : Increased steric hindrance may limit metabolic oxidation but reduce solubility .
3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine
  • Structure : Two trifluoromethyl groups (one on the phenyl ring, one on the aliphatic chain).
  • Properties : Higher molecular weight (257.18 g/mol) and lipophilicity (LogP ≈ 3.5) due to additional fluorine atoms. Boiling point: 195.5°C .
  • Applications: Potential use in fluorinated drug candidates requiring enhanced metabolic stability .
2-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride
  • Structure : Trifluoromethyl group at the para position on the phenyl ring.
  • Key Difference : Para substitution alters electronic effects and receptor affinity compared to meta isomers. Example: Fluoxetine (Prozac®) uses a para-trifluoromethyl group for serotonin reuptake inhibition .

Analogs with Heterocyclic or Extended Aromatic Systems

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
  • Structure : Incorporates a fluorophenyl group and a pyrimidine-imidazole heterocycle.
  • Properties : Molecular weight 311.36 g/mol; enhanced hydrogen-bonding capacity due to imidazole .
  • Applications : Designed for kinase or GPCR targets, leveraging heterocyclic interactions .
3-(3-(Trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amine (TAPP)
  • Structure: Phenothiazine core linked to a propan-1-amine chain.
  • Synthesis : Requires acidic deprotection (DCM/TFA) .
  • Applications: Phenothiazine derivatives are explored in antipsychotics and ion channel modulators .

Stereochemical and Regioisomeric Variants

Cinacalcet Diastereomers and Regioisomers
  • Diastereomer Isomer-1/Isomer-2 : Differ in the configuration of the propan-1-amine chain, leading to reduced calcimimetic activity .
  • Regioisomer : Trifluoromethylphenyl group shifted to the naphthyl position in cinacalcet, resulting in 10-fold lower potency .

Comparative Data Table

Compound Molecular Weight (g/mol) Yield (%) Key Structural Feature Application/Activity
3-[3-(Trifluoromethyl)phenyl]propan-1-amine 204.09 96 Linear chain, meta-CF₃ Cinacalcet synthesis
2-(3-(Trifluoromethyl)phenyl)propan-1-amine 204.09 61 Branched chain SAR studies
3,3,3-Trifluoro-1-[3-CF₃-phenyl]propan-1-amine 257.18 N/A Dual CF₃ groups Fluorinated drug candidates
2-(4-CF₃-phenyl)propan-1-amine hydrochloride 245.68 N/A Para-CF₃ SSRI analogs
TAPP 424.14 N/A Phenothiazine core Ion channel modulation

Key Findings and Implications

  • Synthetic Efficiency : The target compound’s linear structure enables superior yields (96%) compared to branched analogs (61%) .
  • Fluorine Impact : Additional trifluoromethyl groups enhance metabolic stability but may reduce solubility .
  • Stereochemistry : Enantiomeric purity (94% ee) is critical for cinacalcet’s efficacy; diastereomers show diminished activity .
  • Structural Isomerism : Meta vs. para trifluoromethyl substitution drastically alters receptor binding profiles, as seen in serotonin vs. calcium-sensing receptor targeting .

Biologische Aktivität

3-[3-(Trifluoromethyl)phenyl]propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications in drug development, especially concerning its interactions with neurotransmitter systems and enzymatic pathways.

The molecular formula of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine is C12H14F3NC_{12}H_{14}F_3N. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further research in pharmacology and medicinal chemistry.

Research indicates that compounds similar to 3-[3-(Trifluoromethyl)phenyl]propan-1-amine can modulate neurotransmitter systems by acting on serotonin receptors or influencing enzymes involved in neurotransmitter metabolism. The mechanism often involves interactions with specific receptors or enzymes, leading to alterations in biochemical pathways that affect physiological responses.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may interact with serotonin receptors, impacting mood and cognitive functions.
  • Enzyme Inhibition : It has been shown to influence the activity of enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine synthesis.

Biological Activity

The biological activity of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine has been explored in various studies:

  • Anticancer Activity : Fluorinated compounds have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of trifluoromethyl-substituted amines have been evaluated for their ability to inhibit cell proliferation in vitro.
  • Neuropharmacological Effects : The compound's structural properties suggest potential effects on central nervous system (CNS) activity, particularly through modulation of neurotransmitter systems.

Research Findings

A review of the literature reveals several significant findings regarding the biological activity of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine:

StudyFindings
Demonstrated cytotoxic activity against various cancer cell lines, suggesting potential as an anticancer agent.
Explored synthesis methods that enhance yield and purity, facilitating further biological evaluation.
Investigated interactions with neurotransmitter systems, indicating possible applications in treating mood disorders.

Case Studies

Several case studies highlight the compound's pharmacological potential:

  • Case Study 1 : A study evaluated the cytotoxic effects of fluorinated amines on breast cancer cell lines, noting significant inhibition of cell growth at micromolar concentrations.
  • Case Study 2 : Research on the modulation of serotonin receptors indicated that compounds with similar structures can enhance serotonergic signaling, which may be beneficial in depression treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[3-(Trifluoromethyl)phenyl]propan-1-amine, and how can purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal intermediates. For example, lithium aluminum hydride (LiAlH₄) is used for amine reduction, followed by purification via column chromatography. Purity validation employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
  • Key reagents : Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and trifluoromethyl-substituted aryl precursors. Reaction conditions (solvent, temperature) must be optimized to avoid byproducts like N-alkylated derivatives .

Q. What spectroscopic techniques are most effective for characterizing 3-[3-(Trifluoromethyl)phenyl]propan-1-amine?

  • Methodology :

  • ¹H/¹³C NMR : Identifies proton environments and confirms the presence of the trifluoromethyl group (distinct ¹⁹F coupling in ¹H NMR).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store at -20°C in airtight containers to minimize degradation.
  • Follow GHS hazard codes (e.g., H303/H313/H333 for toxicity) and emergency procedures (e.g., rinsing with water, medical consultation) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine in novel reactions?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic attack or electrophilic substitution.
  • Reaction path search tools : Software like GRRM or AFIR identifies transition states and intermediates.
  • Machine learning : Predicts optimal solvents/catalysts by training on datasets of similar trifluoromethylated amines .

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodology :

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, dosage) across studies.
  • Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions.
  • Structural analogs : Test derivatives to isolate the role of the trifluoromethyl group in bioactivity .

Q. What strategies optimize enantioselective synthesis of this amine?

  • Methodology :

  • Chiral catalysts : Use BINAP-metal complexes (e.g., Ru) for asymmetric hydrogenation of prochiral ketones.
  • Kinetic resolution : Employ lipases or transition-metal catalysts to separate enantiomers.
  • Chiral HPLC : Validate enantiomeric excess (ee) ≥98% .

Q. How to design a kinetic study for degradation pathways under varying pH conditions?

  • Methodology :

  • pH-controlled reactors : Monitor degradation at pH 2–12 using UV-Vis or LC-MS.
  • Arrhenius analysis : Calculate activation energy (Eₐ) to infer mechanism (e.g., hydrolysis vs. oxidation).
  • Isotope labeling : Track ¹⁸O or ²H incorporation to identify bond cleavage sites .

Key Notes

  • Advanced questions integrate computational, experimental, and analytical frameworks to address research gaps .
  • Safety and reproducibility are critical in both basic and advanced workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinacalcet metabolite M4
Reactant of Route 2
Cinacalcet metabolite M4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.